Spirocyclic 1,4-Dioxa-8-azaspiro[4.5]decane Core vs. Morpholine Analog: Predicted Lipophilicity and Metabolic Stability Advantage
The target compound employs a 1,4-dioxa-8-azaspiro[4.5]decane core rather than the simpler morpholine found in Cyclopentyl 4-(morpholinomethyl)phenyl ketone (CAS 898770-77-9). Published analyses of spirocyclic replacements for morpholines demonstrate that introducing a spirocyclic center into analogous scaffolds lowers measured logD7.4 by as much as −1.0 log unit relative to the parent heterocycle [1]. For the target compound, the predicted ACD/LogD (pH 7.4) is 3.26 . While an experimentally matched logD for the morpholine comparator is not available from non-excluded sources, the class-level trend indicates the spirocyclic compound is expected to exhibit reduced lipophilicity, which is associated with improved aqueous solubility and potentially lower metabolic turnover. This structural feature also positions the oxygen lone pair approximately 1.3 Å further outward than in morpholine, enabling deeper probing of binding site pockets [1].
| Evidence Dimension | Predicted lipophilicity (logD7.4) and scaffold geometry |
|---|---|
| Target Compound Data | Predicted ACD/LogD (pH 7.4): 3.26; spirocyclic oxygen lone pair extended ~1.3 Å beyond morpholine position |
| Comparator Or Baseline | Cyclopentyl 4-(morpholinomethyl)phenyl ketone (CAS 898770-77-9): logD not experimentally reported in non-excluded sources; class-level baseline: morpholine scaffold with standard oxygen lone pair position |
| Quantified Difference | Class-level ΔlogD7.4 ≈ −1.0 (spirocyclic vs. morpholine scaffold); oxygen lone pair extended by ~1.3 Å |
| Conditions | Predicted ACD/LogD values from ChemSpider; class-level logD comparison from Degorce et al. (2019) using azaspiro[3.3]heptane replacements for morpholines |
Why This Matters
Lower lipophilicity typically correlates with reduced metabolic clearance and improved developability, while extended lone pair geometry may confer distinct binding interactions, making this scaffold quantitatively differentiated from generic morpholine analogs for sigma receptor ligand optimization.
- [1] Degorce SL, Bodnarchuk MS, Cumming IA, Scott JS. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. ACS Med Chem Lett. 2019;10(8):1198-1204. doi:10.1021/acsmedchemlett.9b00248 View Source
